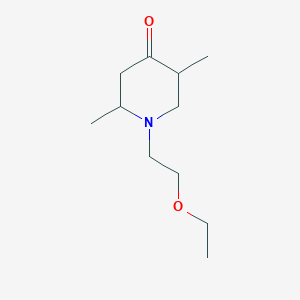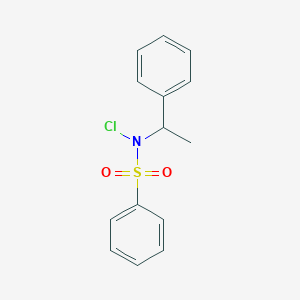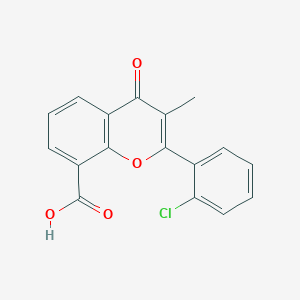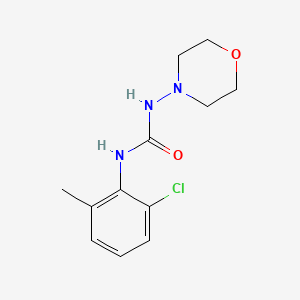phosphanium bromide CAS No. 89540-46-5](/img/structure/B14383599.png)
[(3-Carboxyphenyl)(cyano)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Carboxyphenyl)(cyano)methylphosphanium bromide is an organophosphorus compound with a complex structure It is characterized by the presence of a triphenylphosphanium cation and a bromide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxyphenyl)(cyano)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide source. One common method is the reaction of triphenylphosphine with methyl bromide, followed by further functionalization to introduce the carboxyphenyl and cyano groups. The reaction conditions often require a polar organic solvent and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Carboxyphenyl)(cyano)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The bromide anion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.
Aplicaciones Científicas De Investigación
(3-Carboxyphenyl)(cyano)methylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Wittig reactions and other phosphine-mediated transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent and its role in targeted drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Carboxyphenyl)(cyano)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is structurally similar but lacks the carboxyphenyl and cyano groups.
Triphenylphosphine oxide: Another related compound, often used in similar chemical reactions.
Uniqueness
(3-Carboxyphenyl)(cyano)methylphosphanium bromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxyphenyl and cyano groups allows for additional interactions and applications not possible with simpler phosphonium salts.
Propiedades
Número CAS |
89540-46-5 |
|---|---|
Fórmula molecular |
C27H21BrNO2P |
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
[(3-carboxyphenyl)-cyanomethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H20NO2P.BrH/c28-20-26(21-11-10-12-22(19-21)27(29)30)31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,26H;1H |
Clave InChI |
NASPYUCATRLSFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)C4=CC(=CC=C4)C(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)

![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)


![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)



